Fmoc-Lys(Me2)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

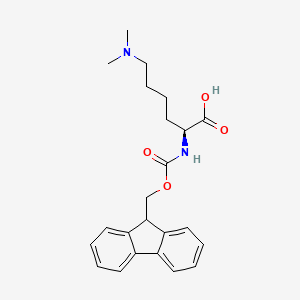

Fmoc-Lys(Me₂)-OH (N-α-Fmoc-N-ε-dimethyl-L-lysine) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS) to incorporate dimethylated lysine residues. Dimethylation of lysine is a critical post-translational modification (PTM) in histones, influencing chromatin structure and gene regulation . This compound features an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amino group and two methyl groups on the ε-amino side chain. Its molecular formula is C₂₃H₂₈N₂O₄·HCl (when in hydrochloride form), with a molecular weight of 396.4 + 36.5 g/mol .

Key challenges during synthesis include the basicity of the dimethylated side chain, which can promote premature Fmoc deprotection or double insertions during peptide assembly . Despite this, Fmoc-Lys(Me₂)-OH remains indispensable for studying epigenetic mechanisms due to its ability to mimic dimethylated lysine in peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Me2)-OH typically involves the protection of the lysine amino group with the Fmoc group. This is achieved through a reaction with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The dimethylation of the lysine side chain is carried out using formaldehyde and a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of solid-phase synthesis allows for efficient separation of intermediates and minimizes the need for extensive purification steps .

Chemical Reactions Analysis

Oxidation to Carboxylic Acid

The aldehyde group undergoes oxidation to form a carboxylic acid derivative. Reagents like potassium permanganate (KMnO₄) in acidic conditions are typically employed .

Mechanism :

The aldehyde is oxidized via a two-electron transfer, converting the carbonyl group (-CHO) to a carboxylic acid (-COOH) .

Example :

3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde → 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzoic acid

Reduction to Alcohol

Reduction of the aldehyde group yields the corresponding alcohol. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like methanol or tetrahydrofuran (THF) are common reagents .

Mechanism :

Nucleophilic attack by the hydride ion reduces the carbonyl to an alcohol (-CH₂OH) .

Example :

3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde → 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzyl alcohol

Condensation Reactions

The aldehyde group participates in condensation reactions, including aldol and reactions with active methylene compounds.

1.3.1 Aldol Condensation

In the presence of a base (e.g., NaOH), the aldehyde reacts with enolizable carbonyl compounds to form α,β-unsaturated carbonyls. For example, aldol condensation with acetone produces a chalcone-like structure .

Example :

3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde + Acetone → α,β-Unsaturated ketone

1.3.2 Reactions with Amines

The aldehyde reacts with amines to form imines or hydrazones. These intermediates are precursors for further functionalization, such as the synthesis of phenylhydrazones or semicarbazides .

Example :

3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde + Amines → Imine derivatives

Palladium-Catalyzed Coupling Reactions

The bromine atom at position 3 on the benzene ring can undergo cross-coupling reactions, such as Suzuki or Heck reactions, facilitated by palladium catalysts.

2.1.1 Suzuki Coupling

Using palladium catalysts (e.g., PdCl(C₃H₅)(dppb)) with arylboronic acids, the bromine is replaced by an aryl group. This reaction typically requires bases like potassium acetate (KOAc) and solvents such as dimethylacetamide (DMA) at elevated temperatures (e.g., 150°C) .

Example :

3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde + Arylboronic acid → Biaryl derivative

Nucleophilic Aromatic Substitution

The bromine may undergo substitution with nucleophiles (e.g., amines, thiols) under strongly basic or acidic conditions, depending on the substituent’s electronic effects.

Example :

3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde + Amine → Substituted aniline derivative

Electrophilic Substitution

Mechanism :

Electrophiles attack positions activated by the nitrogen atoms in the pyrazole ring, influenced by steric and electronic effects .

Cycloaddition Reactions

Pyrazoles can participate in [3+2] cycloaddition reactions with dipolarophiles, forming fused heterocyclic compounds.

Example :

3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde + Dipolarophile → Fused bicyclic compound

Comparison of Key Reaction Types

Scientific Research Applications

Scientific Research Applications

Fmoc-Lys(Me2)-OH is primarily used in scientific research to study histone modifications and their impact on various biological processes .

Histone Modification Studies

- This compound is used to study histone modifications, particularly the methylation of lysine residues in histone tails, a common post-translational modification that functions in histone-regulated chromatin condensation .

- It helps researchers understand how methylated lysine binds in aromatic pockets on chromodomain proteins .

- Post-translational methylation of arginine and lysine residues is an important control mechanism for regulating protein expression in eukaryotes .

Peptide Synthesis

- This compound is widely used in peptide synthesis to introduce specific modifications into peptides.

- Its applications include studying interactions within peptide chains and its effects on protein structure and function.

- The compound's specific combination of an Fmoc protecting group with two methyl groups on the lysine side chain influences both its chemical reactivity and biological properties compared to other derivatives.

Biological Systems

- This compound has been studied for its role in biological systems, particularly concerning post-translational modifications.

- Dimethylation can influence protein stability, localization, and interactions with other biomolecules.

- These modifications are critical in regulating various biological processes, including gene expression and chromatin structure.

Impact on Protein Interactions

- Studies involving this compound have demonstrated that dimethylation can alter binding affinities and specificity for protein partners, impacting downstream signaling pathways and cellular responses.

- These studies are crucial for understanding the role of lysine methylation in epigenetic regulation and protein dynamics.

Case Studies

While specific case studies were not available in the provided search results, the general applications of this compound can be further understood in the context of related research areas.

Epigenetic Regulation: Methylation of lysine residues is a key epigenetic modification. this compound can be used to synthesize peptides that mimic or inhibit these modifications, allowing researchers to study their effects on gene expression and chromatin structure.

Protein Dynamics: The introduction of dimethylated lysine can alter protein folding and interactions. This compound can be incorporated into peptides to study these effects, providing insights into protein function and regulation.

Data Table: Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Fmoc-Lys(Me)-OH | Monomethylated Lysine | One methyl group; less steric hindrance |

| Fmoc-Lys(Me3)-OH | Trimethylated Lysine | Three methyl groups; higher steric bulk |

| N2-Fmoc-D-lysine Hydrochloride | D-isomer of Lysine | Different stereochemistry; used in specific studies |

| Fmoc-Lys(Boc,Me)-OH | Combination protection | Boc group provides additional protection |

Fmoc SPPS

Mechanism of Action

The mechanism of action of Fmoc-Lys(Me2)-OH in peptide synthesis involves the protection and deprotection of the amino group, allowing for the stepwise assembly of peptides. The Fmoc group protects the amino group during coupling reactions and is removed to reveal the free amino group for subsequent reactions . The dimethylated lysine side chain can influence the peptide’s conformation and interactions, affecting its biological activity .

Comparison with Similar Compounds

The following table compares Fmoc-Lys(Me₂)-OH with structurally and functionally related lysine derivatives:

Key Findings from Comparisons:

Protection Group Stability :

- Fmoc-Lys(Boc)-OH shows high synthesis yields (84–94%) in dendrimer synthesis due to Boc’s acid-labile nature, which allows selective deprotection . In contrast, Fmoc-Lys(Me₂)-OH’s dimethyl group introduces steric hindrance and basicity, complicating SPPS .

- Fmoc-Lys(ivDde)-OH offers superior stability compared to Dde derivatives, resisting piperidine-induced migration during synthesis .

Functional Versatility :

Biological Activity

Fmoc-Lys(Me2)-OH, also known as Fmoc-dimethyllysine, is a modified amino acid that plays a significant role in various biological processes, particularly in the context of protein modification and post-translational modifications (PTMs). This compound is widely used in peptide synthesis and has implications in studying histone modifications, signaling pathways, and gene expression regulation.

This compound is synthesized using standard Fmoc solid-phase peptide synthesis (SPPS) protocols. It features a dimethylated lysine side chain, which can influence the structure and function of peptides. The presence of the dimethyl group can affect the peptide's interactions with proteins and nucleic acids, as well as its overall stability.

1. Role in Histone Modification

Dimethylation of lysine residues, particularly on histones, is a crucial PTM that regulates gene expression. This compound is often utilized in studies examining the "histone code," where specific methylation patterns correlate with transcriptional activity. For example, dimethylation at lysine 9 of histone H3 (H3K9me2) is associated with transcriptional repression.

Table 1: Biological Functions of Dimethylated Lysines

| Methylation State | Associated Function | Example Histone Modification |

|---|---|---|

| Monomethylation | Transcriptional activation | H3K4me1 |

| Dimethylation | Transcriptional repression | H3K9me2 |

| Trimethylation | Transcriptional regulation | H3K27me3 |

2. Influence on Protein Interactions

The incorporation of this compound into peptides can enhance or inhibit protein-protein interactions. Studies have shown that methylated lysines can serve as recognition motifs for specific reader proteins, such as bromodomain-containing proteins, which bind to acetylated or methylated lysines and modulate downstream signaling pathways.

3. Implications in Cancer Research

Research indicates that dysregulation of lysine methylation patterns is linked to various cancers. For instance, overexpression of methyltransferases responsible for dimethylating lysines has been observed in certain tumor types. The use of this compound allows researchers to explore these modifications' roles in oncogenesis and tumor progression.

Case Study 1: Methylation Enzyme Activity

A study investigated the activity of G9a, a lysine methyltransferase, using this compound as a substrate. The results demonstrated that G9a effectively catalyzed the dimethylation of histone substrates, confirming the biological relevance of this modification in chromatin regulation .

Case Study 2: Peptide Microarrays

Peptide microarrays containing this compound were employed to analyze binding affinities between methylated peptides and reader domains. The findings indicated that dimethylated peptides exhibited distinct binding profiles compared to unmethylated counterparts, highlighting the importance of this modification in mediating protein interactions .

Research Findings

Recent studies have utilized advanced techniques such as mass spectrometry to analyze the effects of this compound incorporation into peptides. These studies revealed that:

- The presence of dimethyl groups can stabilize peptide structures.

- Dimethylation impacts the binding affinity of peptides to various target proteins.

- Methylated lysines are crucial for maintaining proper cellular functions and signaling pathways.

Table 2: Key Findings from Recent Research

Q & A

Basic Research Questions

Q. What is the structural and functional significance of Fmoc-Lys(Me2)-OH in peptide synthesis?

this compound is a protected amino acid derivative where the lysine side chain is dimethylated (Me2) and the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This modification enables site-specific incorporation of dimethylated lysine into synthetic peptides, mimicking post-translational modifications (PTMs) critical for studying epigenetic regulation, protein-protein interactions, and histone mimicry. The Fmoc group is selectively removed under basic conditions (e.g., piperidine), while the dimethylated side chain remains intact during solid-phase peptide synthesis (SPPS) .

Q. What are the standard protocols for synthesizing and purifying this compound?

Synthesis involves reacting lysine with methylating agents (e.g., methyl iodide) under controlled conditions to achieve dimethylation, followed by Fmoc protection using Fmoc-Cl in a polar aprotic solvent like DMF. Purification typically employs reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Quality control includes verifying purity (>99% via HPLC), enantiomeric integrity (≥99.8% via chiral chromatography), and structural confirmation (mass spectrometry and NMR) .

Q. How should this compound be stored and handled to ensure stability?

Store the compound at –20°C in a desiccator to prevent moisture absorption and Fmoc-group hydrolysis. Use anhydrous DMF or DCM as solvents during synthesis. Avoid prolonged exposure to light, which can degrade the Fmoc group. Always wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact .

Advanced Research Questions

Q. What are the key challenges in incorporating this compound into solid-phase peptide synthesis?

The dimethylated lysine’s basic side chain can accelerate premature Fmoc deprotection, leading to truncated sequences or double insertions. To mitigate this:

- Use low-concentration piperidine (10–20% in DMF) for shorter deprotection times (1–2 minutes).

- Pre-activate the amino acid with HOBt/DIC to enhance coupling efficiency.

- Monitor coupling completion via Kaiser or chloranil tests to prevent incomplete reactions .

Q. How can researchers validate the successful incorporation of dimethylated lysine in synthetic peptides?

Analytical methods include:

- LC-MS/MS : Confirm molecular weight and fragmentation patterns to distinguish dimethylated lysine from side products.

- Edman degradation : Detect dimethylation at specific positions by analyzing phenylthiohydantoin derivatives.

- MALDI-TOF : Compare observed vs. theoretical masses with a tolerance of <50 ppm .

Q. How does this compound facilitate the study of histone methylation in epigenetic research?

Dimethylated lysine residues (e.g., H3K4me2, H3K36me2) are critical for chromatin remodeling. Researchers use this compound to synthesize histone peptides for:

- Binding assays : Quantify interactions with reader proteins (e.g., Tudor domains) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Enzymatic studies : Investigate demethylase activity (e.g., LSD1) by monitoring methyl group removal via immunoblotting or fluorescence-based assays .

Q. What strategies address solubility issues of this compound in non-polar solvents?

Dimethylation reduces polarity, complicating solubility in DMF/DCM mixtures. Solutions include:

Properties

Molecular Formula |

C23H28N2O4 |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

(2S)-6-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C23H28N2O4/c1-25(2)14-8-7-13-21(22(26)27)24-23(28)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20-21H,7-8,13-15H2,1-2H3,(H,24,28)(H,26,27)/t21-/m0/s1 |

InChI Key |

DCFIJZOUZZCQOO-NRFANRHFSA-N |

Isomeric SMILES |

CN(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CN(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.